molecular formula C15H14INO B3739936 N-(3-iodophenyl)-3-phenylpropanamide CAS No. 6160-07-2

N-(3-iodophenyl)-3-phenylpropanamide

Cat. No.: B3739936
CAS No.: 6160-07-2
M. Wt: 351.18 g/mol
InChI Key: RUGIIORMBZIYDA-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)-3-phenylpropanamide is a propanamide derivative featuring a 3-iodophenyl substituent attached to the amide nitrogen. The iodine atom in the 3-position of the phenyl ring likely influences electronic properties, lipophilicity, and biological interactions compared to other halogenated or substituted derivatives.

Properties

IUPAC Name

N-(3-iodophenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO/c16-13-7-4-8-14(11-13)17-15(18)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGIIORMBZIYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362262
Record name N-(3-iodophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6160-07-2
Record name N-(3-iodophenyl)-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3-phenylpropanamide typically involves the coupling of 3-iodoaniline with 3-phenylpropanoic acid or its derivatives. One common method is the use of amide bond formation reactions, such as the reaction between 3-iodoaniline and 3-phenylpropanoic acid chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalytic systems to facilitate the amide bond formation can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include thiolates and amines, with conditions typically involving a polar aprotic solvent and a base.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as amines or carboxylic acids.

Scientific Research Applications

N-(3-iodophenyl)-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3-phenylpropanamide involves its interaction with molecular targets through its functional groups. The amide group can form hydrogen bonds with biological molecules, while the phenyl and iodophenyl groups can participate in π-π interactions and halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature of the substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their characteristics are summarized below:

Compound Substituent Molecular Formula Molecular Weight logP Key Properties
N-(3-Iodophenyl)-3-phenylpropanamide (Target) 3-Iodophenyl C₁₅H₁₄INO ~351.19 ~3.5* High polarizability due to iodine
N-(3-Chlorophenyl)-3-cyclopentylpropanamide 3-Chlorophenyl, cyclopentyl C₁₄H₁₈ClNO 251.75 Enhanced lipophilicity from cyclopentyl
N-(5-Methyl-1,2-oxazol-3-yl)-3-phenylpropanamide 5-Methyloxazole C₁₃H₁₄N₂O₂ 230.26 2.77 Moderate solubility (logSw: -3.23)
N-Isopropyl-3-phenylpropanamide Isopropyl C₁₂H₁₇NO 191.27 Aliphatic substituent increases volatility
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide 3,4-Dihydroxyphenethyl C₁₇H₁₉NO₃ 285.34 High polarity due to hydroxyl groups

*Estimated based on halogenated analogs.

Key Observations :

  • Halogen Effects: Iodine (Target) vs.
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., 3-iodophenyl) exhibit higher molecular weights and logP values compared to aliphatic variants (e.g., N-isopropyl) .
  • Hydroxyl Groups : The dihydroxyphenethyl group () increases hydrophilicity, contrasting with the iodophenyl group’s lipophilic nature.

Q & A

Q. What are the optimal synthetic routes for N-(3-iodophenyl)-3-phenylpropanamide, and how can regioselective iodination be achieved?

  • Methodological Answer : The synthesis typically involves two primary steps: (1) preparation of the propanamide backbone via coupling of 3-phenylpropanoic acid with 3-iodoaniline using carbodiimide-based reagents (e.g., EDC/HOBt), and (2) regioselective iodination of the phenyl ring.
  • Iodination Strategies :
MethodReagents/ConditionsYield (%)Selectivity
Electrophilic IodinationI₂, HNO₃, H₂SO₄60–70%Moderate (requires excess I₂)
Directed MetalationLDA, I₂, THF, –78°C80–85%High (ortho/para control)
Radical IodinationNIS, AIBN, DCE, reflux75%Meta-selective
  • Key Considerations : Use protecting groups (e.g., acetyl) for the aniline nitrogen during iodination to prevent side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Identify protons adjacent to the iodine atom (deshielded signals at δ 7.1–7.4 ppm) and confirm the propanamide linkage (NH resonance at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 365.02 (C₁₅H₁₄INO₂⁺) and isotopic pattern consistent with iodine .
  • X-ray Crystallography : Resolve spatial arrangements of the iodophenyl group and propanamide chain to confirm regiochemistry .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the 3-iodo substituent influence binding affinity to tyrosine kinases, and what molecular docking approaches validate these interactions?

  • Methodological Answer : The iodine atom enhances hydrophobic interactions with kinase ATP-binding pockets. Computational workflows include:
  • Docking Software (AutoDock Vina) : Parameterize iodine’s van der Waals radius (1.98 Å) and partial charge (–0.25 e) for accurate binding pose prediction .
  • MD Simulations (GROMACS) : Analyze stability of kinase-ligand complexes over 100 ns trajectories; iodine forms persistent π-alkyl interactions with conserved residues (e.g., Leu420 in BTK) .
  • Free Energy Calculations (MM-PBSA) : Quantify binding energy contributions (ΔG = –9.2 kcal/mol for BTK vs. –6.8 kcal/mol for non-iodinated analog) .

Q. What strategies resolve contradictions in reported biological activity data across different cell lines?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 2.5 μM in HeLa vs. 12 μM in MCF-7) may arise from cellular uptake variability or off-target effects. Mitigation approaches:
  • Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor uptake) .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in resistant cell lines .
  • Transcriptomic Profiling : RNA-seq identifies compensatory pathways (e.g., MAPK upregulation) masking efficacy .

Q. How can computational methods predict metabolic pathways, and what in vitro assays validate these predictions?

  • Methodological Answer :
  • In Silico Tools (ADMET Predictor) : Predict CYP450-mediated deiodination and glucuronidation as primary metabolic routes .
  • Hepatocyte Incubations : Monitor metabolite formation (LC-MS/MS) over 24 hours; major metabolites include 3-hydroxyphenyl and deiodinated analogs .
  • Recombinant Enzymes (CYP3A4) : Confirm enzymatic kinetics (Km = 45 μM, Vmax = 12 pmol/min/pmol CYP) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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